molecular formula C28H50Cl2N4OS4 B13786423 Acetamidine, 2,2'-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate CAS No. 64058-80-6

Acetamidine, 2,2'-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate

Cat. No.: B13786423
CAS No.: 64058-80-6
M. Wt: 657.9 g/mol
InChI Key: LHOVVAOKADDNJH-UHFFFAOYSA-N
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Description

Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate is a complex organic compound with the molecular formula C28-H46-N4-S4.2Cl-H.H2-O and a molecular weight of 656.95 . This compound is known for its unique structure, which includes adamantylthio groups and dithiobis linkages, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves multiple steps. The synthetic route typically starts with the preparation of the adamantylthioethylamine precursor, which is then reacted with acetamidine derivatives under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:

Scientific Research Applications

Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets such as enzymes and receptors. The adamantylthio groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s dithiobis linkages are also involved in redox reactions, contributing to its overall activity .

Comparison with Similar Compounds

Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate can be compared with similar compounds such as:

    2,2’-Dithiobis(N-(1-adamantylmethyl)-acetamidine) dihydrochloride hemihydrate: This compound shares a similar structure but differs in the substitution pattern on the adamantyl group.

    Ethanimidamide, 2,2’-dithiobis[N-[2-(tricyclo[3.3.1.13,7]dec-1-ylthio)ethyl]-, dihydrochloride, monohydrate: This compound has a different tricyclic structure, leading to variations in its chemical and biological properties.

Properties

CAS No.

64058-80-6

Molecular Formula

C28H50Cl2N4OS4

Molecular Weight

657.9 g/mol

IUPAC Name

N'-[2-(1-adamantylsulfanyl)ethyl]-2-[[2-[2-(1-adamantylsulfanyl)ethylimino]-2-aminoethyl]disulfanyl]ethanimidamide;hydrate;dihydrochloride

InChI

InChI=1S/C28H46N4S4.2ClH.H2O/c29-25(31-1-3-33-27-11-19-5-20(12-27)7-21(6-19)13-27)17-35-36-18-26(30)32-2-4-34-28-14-22-8-23(15-28)10-24(9-22)16-28;;;/h19-24H,1-18H2,(H2,29,31)(H2,30,32);2*1H;1H2

InChI Key

LHOVVAOKADDNJH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCCN=C(CSSCC(=NCCSC45CC6CC(C4)CC(C6)C5)N)N.O.Cl.Cl

Origin of Product

United States

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